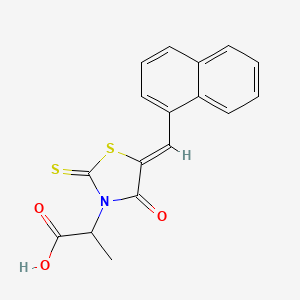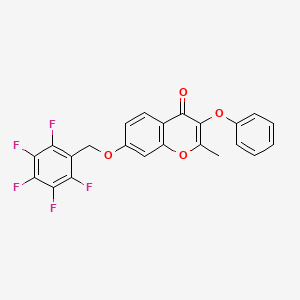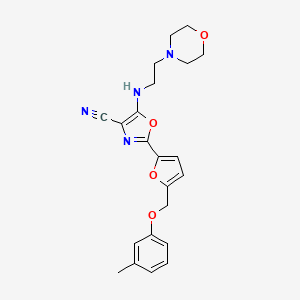
5-((2-Morpholinoethyl)amino)-2-(5-((m-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound "5-((2-Morpholinoethyl)amino)-2-(5-((m-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile" is a complex organic molecule that appears to be related to various research studies focusing on the synthesis and properties of oxazole derivatives and their interactions with other chemical entities. Although the exact compound is not directly mentioned in the provided papers, the studies give insights into similar compounds that can help infer the characteristics and behaviors of the compound .
Synthesis Analysis
The synthesis of related oxazole derivatives often involves the formation of the oxazole ring and subsequent functionalization. For instance, the synthesis of 5-alkylamino-1,3-oxazole-4-carbonitriles with phthalimidoalkyl substituents has been reported, where the reaction of a morpholino-substituted oxazole with hydrazine hydrate leads to the formation of different products depending on the length of the alkyl chain . These methods could potentially be adapted for the synthesis of the compound , considering the morpholino group and oxazole ring present in its structure.
Molecular Structure Analysis
The molecular structure of oxazole derivatives is often characterized using spectroscopic methods such as FT-IR and NMR, as well as theoretical calculations like density functional theory (DFT) . These techniques allow for the determination of structural parameters, electronic properties, and the identification of functional groups. The presence of the morpholino group and the furanyl moiety in the compound of interest suggests that similar analytical methods could be employed to elucidate its structure.
Chemical Reactions Analysis
Oxazole derivatives can undergo various chemical reactions, including nucleophilic substitution and cyclization. For example, the reaction of 1-amino-5-morpholino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile with different amines leads to the formation of chloro-acetylamino derivatives and further heterocyclic compounds . Similarly, the interaction of 3-bromoisothiazole-5-carbonitriles with secondary amines like morpholine results in amino-substituted derivatives . These reactions highlight the reactivity of the morpholino group and the carbonitrile moiety, which are also present in the compound under analysis.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazole derivatives can be quite diverse, depending on their specific substituents. The solvatochromic methods can be used to determine the ground and excited state dipole moments, and the interaction with solvents can be investigated using Kamlet-Taft and Catalan methods . The nonlinear optical properties and thermal stability are also of interest, as some oxazole derivatives exhibit high hyperpolarizability, making them potential materials for nonlinear optical applications . The compound "5-((2-Morpholinoethyl)amino)-2-(5-((m-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile" likely shares some of these properties, given the structural similarities with the compounds studied in the papers.
Eigenschaften
IUPAC Name |
2-[5-[(3-methylphenoxy)methyl]furan-2-yl]-5-(2-morpholin-4-ylethylamino)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4/c1-16-3-2-4-17(13-16)28-15-18-5-6-20(29-18)22-25-19(14-23)21(30-22)24-7-8-26-9-11-27-12-10-26/h2-6,13,24H,7-12,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXUGASAHGNXNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=CC=C(O2)C3=NC(=C(O3)NCCN4CCOCC4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((2-Morpholinoethyl)amino)-2-(5-((m-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

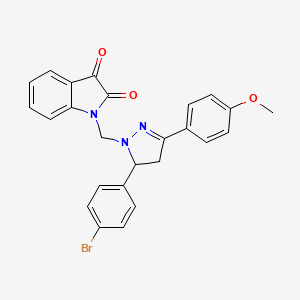

![N-ethyl-N-[[2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]phenyl]methyl]acetamide](/img/structure/B2526605.png)



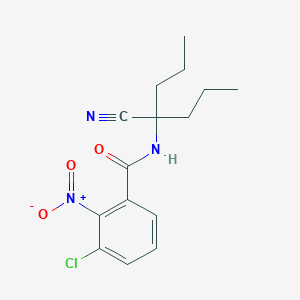

![(Z)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2526620.png)

![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2526622.png)
